2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one
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Overview
Description
2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroisoquinoline moiety, followed by its coupling with a pyridazinone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one: shares similarities with other pyridazinone derivatives.
6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one: Lacks the methyl group at the 2-position.
2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-thione: Contains a sulfur atom instead of an oxygen atom.
Uniqueness
The presence of the 2-methyl group and the specific arrangement of the tetrahydroisoquinoline and pyridazinone moieties confer unique chemical and biological properties to this compound. These properties may enhance its stability, reactivity, or biological activity compared to similar compounds.
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-14(19)7-6-13(16-17)15(20)18-9-8-11-4-2-3-5-12(11)10-18/h2-7H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNRMVJFRFZLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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